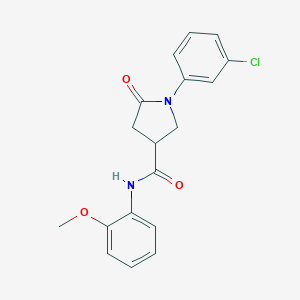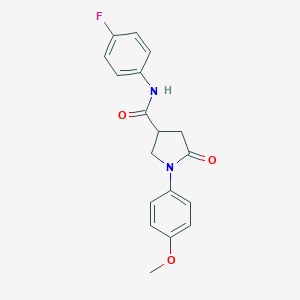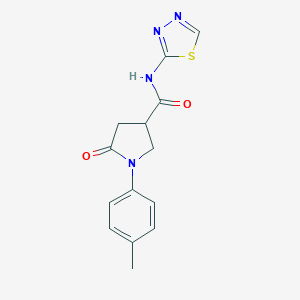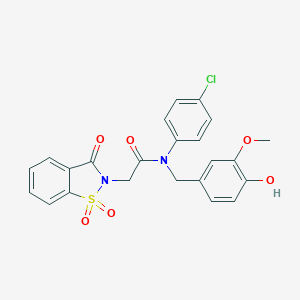![molecular formula C16H14N2O4S B278749 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B278749.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide, also known as DPI, is a potent inhibitor of NADPH oxidase. NADPH oxidase is an enzyme that produces reactive oxygen species (ROS) in phagocytic cells. DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide inhibits the activity of NADPH oxidase, which is responsible for producing ROS in phagocytic cells. By inhibiting NADPH oxidase, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide reduces the levels of ROS, which can cause oxidative damage to cells and tissues. 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide reduces the production of pro-inflammatory cytokines, which can cause inflammation and tissue damage.
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It reduces ROS levels, which can cause oxidative damage to cells and tissues. 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide also inhibits the production of pro-inflammatory cytokines, which can cause inflammation and tissue damage. In addition, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide in lab experiments is its potency as an inhibitor of NADPH oxidase. 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide is its potential toxicity at high concentrations. Care should be taken when handling 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide, and proper safety precautions should be followed.
Future Directions
There are several future directions for research on 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide. One area of research is the development of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide analogs with improved potency and selectivity for NADPH oxidase. Another area of research is the investigation of the potential use of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide in combination with other therapies for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanisms of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide and its potential therapeutic applications.
Synthesis Methods
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide can be synthesized by the reaction of 2-aminobenzenethiol with 2-bromo-2-phenylpropanoic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then oxidized with m-chloroperbenzoic acid to yield 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide.
Scientific Research Applications
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by reducing ROS levels and inducing apoptosis. 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide has been studied for its potential use in treating cardiovascular diseases by reducing oxidative stress and inflammation.
properties
Product Name |
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide |
|---|---|
Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H14N2O4S/c19-15(17-12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)23(18,21)22/h1-9H,10-11H2,(H,17,19) |
InChI Key |
DVEMUDVAGCDSHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)